molecular formula C6H11N3O B2697749 (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1864054-01-2

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2697749
CAS No.: 1864054-01-2
M. Wt: 141.174
InChI Key: PHOJLUCEXDPOKW-UHFFFAOYSA-N
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Description

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol is a functionalized 1,2,3-triazole derivative of significant interest in medicinal and organic chemistry. The 1,2,3-triazole core is a privileged scaffold in drug discovery due to its stability, hydrogen bonding capability, and resemblance to amide bonds, making it a valuable pharmacophore and linker . This compound, featuring a methanol group at the 5-position and ethyl/methyl substitutions on the nitrogen atoms, is primarily used as a versatile chemical building block or pharmaceutical intermediate for synthesizing more complex molecules . Its structure makes it a prime candidate for further synthetic modification via reactions at the hydroxymethyl group, such as esterification or oxidation, or through utilization of the triazole ring's properties . Researchers leverage such 1,2,3-triazoles in various applications, including the development of potential anticancer, antimicrobial, and antiviral agents , as well as in material science for creating novel functional materials . The synthesis of 1,2,3-triazoles is often efficiently achieved through modern Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a quintessential "click chemistry" reaction known for its high yield and selectivity, which facilitates the rapid generation of diverse compound libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethyl-5-methyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-9-6(4-10)5(2)7-8-9/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOJLUCEXDPOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol typically involves the use of “click” chemistry, a term used to describe a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form various reduced triazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
Research indicates that (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol exhibits significant antifungal properties. It is being explored as a potential treatment for fungal infections in humans. The compound's mechanism involves inhibiting the growth of pathogenic fungi, making it a candidate for developing new antifungal medications .

Case Study: Antifungal Efficacy
In a laboratory study, the compound was tested against several fungal strains. Results demonstrated that it effectively inhibited fungal growth at low concentrations, supporting its potential use in clinical settings for treating fungal infections .

Agricultural Chemistry

Fungicide Development
The compound plays a crucial role in developing agricultural fungicides. Its effectiveness in protecting crops from fungal diseases has been documented in various studies. By enhancing crop yield and quality, it contributes significantly to sustainable agricultural practices .

Case Study: Crop Protection
Field trials conducted with crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. This resulted in improved crop health and increased yields .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and developing biochemical assays that can lead to new therapeutic strategies .

Case Study: Metabolic Pathway Analysis
A study involving the compound demonstrated its ability to inhibit specific enzymes involved in metabolic pathways related to fungal growth. This insight is crucial for designing targeted therapies against fungal pathogens .

Material Science Applications

Polymer Integration
The compound can be integrated into polymer matrices to enhance their properties. Its unique chemical structure allows for modifications that improve material characteristics such as strength and resistance to environmental degradation .

Case Study: Advanced Materials Development
Research on polymers incorporating this compound showed improved mechanical properties and resistance to microbial degradation. This application is particularly relevant in developing sustainable materials for various industrial uses .

Summary of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalsAntifungal agentEffective against multiple fungal strains
Agricultural ChemistryFungicide developmentIncreased crop yield and quality
BiochemistryEnzyme inhibition studiesInsights into metabolic pathways
Material SciencePolymer enhancementImproved mechanical properties

Mechanism of Action

The mechanism of action of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The triazole ring can also interact with various proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The triazole core allows for diverse substitution patterns, which significantly influence physicochemical properties and reactivity. Below is a comparison of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol 1-Ethyl, 4-methyl, 5-hydroxymethyl C5H9N3O 127.15 Balanced lipophilicity; synthetic versatility
(4-Phenyl-1H-1,2,3-triazol-5-yl)methanol 4-Phenyl, 5-hydroxymethyl C9H9N3O 175.19 Enhanced π-π interactions; bulkier structure
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol 4-Bromo, 1-methyl, 5-hydroxymethyl C4H6BrN3O 192.02 Electrophilic bromine for cross-coupling
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol 1-Methyl, 5-hydroxymethyl C4H7N3O 113.12 Minimal steric hindrance; simple synthesis
(1-Benzyl-1H-1,2,3-triazol-5-yl)(diphenyl)methanol 1-Benzyl, 5-diphenylmethanol C22H19N3O 341.41 High steric bulk; potential for supramolecular assembly

Key Observations :

  • Lipophilicity : Ethyl and methyl groups in the target compound provide moderate lipophilicity, whereas phenyl or bromo substituents increase hydrophobicity or reactivity, respectively .
  • Steric Effects : Bulky groups (e.g., benzyl, diphenyl) hinder reactivity but enhance binding specificity in biological targets .
Oxidation to Ketones:
  • The hydroxymethyl group in this compound can be oxidized to a ketone using PCC (pyridinium chlorochromate) in CH2Cl2, yielding (triazol-5-yl)methanones . For example: (2-Methoxyphenyl)(1H-1,2,3-triazol-5-yl)methanone (70% yield) . (4-Bromophenyl)(1H-1,2,3-triazol-5-yl)methanone (55% yield) .
Antimicrobial Derivatives:
  • In , a benzyl-substituted triazole methanol derivative was functionalized with a nitrobenzamide group, showing moderate activity against E. coli. This highlights the role of the hydroxymethyl group as a handle for further derivatization .

Biological Activity

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol, a compound belonging to the 1,2,3-triazole class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

Molecular Structure

  • Chemical Formula : C6_6H11_{11}N3_3O
  • Molecular Weight : 141.17 g/mol
  • IUPAC Name : (3-ethyl-5-methyltriazol-4-yl)methanol
  • CAS Number : 1864054-01-2

The synthesis of this compound typically employs "click" chemistry techniques. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of the triazole ring with high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to function as an enzyme inhibitor by binding to active sites of enzymes, thereby obstructing their catalytic functions. The triazole ring can also engage with proteins and nucleic acids, influencing their biological roles .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, derivatives of triazoles have been synthesized and tested for their antibacterial activity, demonstrating promising results against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In studies involving MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, it was found that triazole derivatives displayed low cytotoxicity against normal cells while inhibiting cancer cell proliferation at higher concentrations (IC50_{50} values above 100 µM) . This selective toxicity suggests potential therapeutic applications in cancer treatment.

Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes involved in disease processes. For instance, it has shown activity against collagenases and matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and cancer metastasis . The structure–activity relationship studies indicate that modifications to the triazole ring can enhance inhibitory potency.

Case Studies

Study Focus Findings
Hanselmann et al. (2010)Synthesis of N-substituted triazolesReported antibacterial activity with yields up to 80% using ethanol as a solvent .
MDPI Study (2023)Cytotoxicity evaluationLow toxicity against normal cells; IC50_{50} values > 100 µM for most compounds tested .
PMC Study (2022)Enzyme inhibitionDemonstrated broad-spectrum inhibitory effects on bacterial collagenases and selectivity over human MMPs .

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The primary alcohol (-CH₂OH) undergoes typical alcohol transformations:

Esterification

Reacts with acid chlorides/anhydrides under basic conditions to form esters. For example:

(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol+AcClEt3N(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl acetate\text{this compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl acetate}

Yields for analogous triazole methanol esterifications range from 75–90% under mild conditions.

Oxidation

Controlled oxidation converts the hydroxymethyl group to a carbonyl or carboxylic acid. For example:

-CH2OHKMnO4/H+-COOH\text{-CH}_2\text{OH} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{-COOH}

Triazole alcohols with similar structures show oxidation efficiencies of 60–85% , depending on the oxidizing agent.

Nucleophilic Substitution

The hydroxyl group can be substituted with halides using agents like SOCl₂ or PBr₃:

-CH2OHSOCl2-CH2Cl\text{-CH}_2\text{OH} \xrightarrow{\text{SOCl}_2} \text{-CH}_2\text{Cl}

Yields for chlorination reactions in triazole systems are typically 70–90% .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in cycloadditions and metal-catalyzed cross-couplings:

Click Chemistry

The triazole ring can act as a dipolarophile in Huisgen cycloadditions, though substituents influence regioselectivity. For example:

Triazole+AlkyneCu(I)1,2,3-Triazole-fused product\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{1,2,3-Triazole-fused product}

Yields for 1,2,3-triazole click reactions exceed 80% under optimized conditions .

Suzuki–Miyaura Coupling

Electron-deficient positions on the triazole ring enable cross-coupling with arylboronic acids:

Triazole-Br+Ar-B(OH)2Pd(OAc)2Triazole-Ar\text{Triazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{Triazole-Ar}

Reported yields for analogous systems range from 82–91% .

Derivatization via Mitsunobu Reaction

The hydroxymethyl group participates in Mitsunobu reactions to form ethers or introduce stereochemistry:

-CH2OH+R-OHDEAD, PPh3-CH2OR\text{-CH}_2\text{OH} + \text{R-OH} \xrightarrow{\text{DEAD, PPh}_3} \text{-CH}_2\text{OR}

This method is effective for synthesizing chiral derivatives with yields of 75–90% .

Biological Interactions

The compound’s hydroxymethyl group enhances hydrogen-bonding capacity, enabling interactions with enzymes. Studies on analogs suggest:

  • Enzyme Inhibition : Binds to active sites of indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ values in the μM range .

  • Antimicrobial Activity : Modified derivatives exhibit MIC values of 8–32 μg/mL against Gram-positive bacteria.

Reaction Data Table

Reaction TypeConditionsYieldKey Reagents/CatalystsSource
EsterificationEt₃N, RT, 3 h85%Acetyl chloride
ChlorinationSOCl₂, DCM, 70°C, 4 h81%Thionyl chloride
Suzuki CouplingPd(OAc)₂, K₂CO₃, THF/H₂O, 85°C89%Arylboronic acid
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C→RT90%Chiral alcohol

Key Findings

  • The hydroxymethyl group is highly versatile, enabling esterification, oxidation, and substitution.

  • The triazole ring’s electron-deficient nature facilitates regioselective cycloadditions and cross-couplings.

  • Substituent positions (ethyl at N1, methyl at C4) sterically hinder certain reactions but enhance stability in biological systems.

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